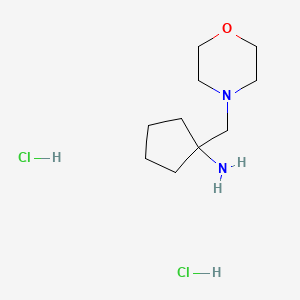
1-(Morpholinomethyl)cyclopentanamine dihydrochloride
Übersicht
Beschreibung
1-(Morpholinomethyl)cyclopentanamine dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Morpholinomethyl)cyclopentanamine dihydrochloride is a compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article reviews its biological mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 1422344-47-5) is characterized by a cyclopentane ring substituted with a morpholinomethyl group. This unique structure contributes to its interaction with biological targets, particularly within the central nervous system.
Target Interaction
The primary biological target of this compound is the serotonin receptor (5-HT receptor) . The compound functions as an inhibitor of serotonin reuptake, which increases serotonin levels in the synaptic cleft, enhancing serotonergic signaling. This mechanism is crucial for its potential antidepressant effects and modulation of mood disorders.
Biochemical Pathways
The compound's action influences several biochemical pathways:
- Serotonergic Pathway : By inhibiting serotonin reuptake, it affects mood regulation and anxiety levels.
- Neurotransmitter Modulation : The compound also interacts with other neurotransmitter systems, although its primary action is on serotonin.
Cellular Effects
Research indicates that this compound impacts various cellular processes:
- Gene Expression : It alters the expression of genes involved in neurotransmitter synthesis and metabolism.
- Cell Signaling : The compound modulates signaling pathways related to neuronal survival and plasticity .
Dosage Effects in Animal Models
In animal studies, varying dosages of this compound have demonstrated:
- Low Doses : Beneficial effects on neurotransmitter levels without significant adverse effects.
- High Doses : Potential toxicity and altered behavioral responses .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antidepressant-like behavior in rodent models with increased serotonin levels. |
| Study B | Showed modulation of anxiety-related behaviors through serotonergic pathways. |
| Study C | Investigated the compound's pharmacokinetics, revealing effective absorption and distribution in neural tissues. |
These studies underscore the compound's potential therapeutic applications in treating mood disorders and anxiety.
Eigenschaften
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12;;/h1-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNDNHTYPCOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















